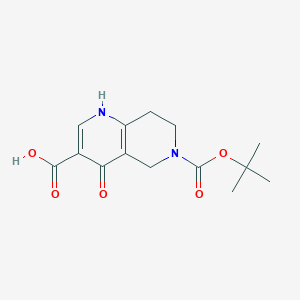

6-(tert-Butoxycarbonyl)-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(tert-Butoxycarbonyl)-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a naphthyridine core, a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a carboxylic acid moiety. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for various scientific research applications.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with readily available starting materials such as 1,6-naphthyridine derivatives.

Protection: The amino group is protected using the tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Hydroxylation: Introduction of the hydroxyl group at the 4-position is achieved through hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.

Carboxylation: The carboxylic acid group is introduced at the 3-position through carboxylation reactions, which may involve reagents like carbon monoxide in the presence of a catalyst.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The hydroxyl group can undergo oxidation reactions to form ketones or aldehydes.

Reduction: The naphthyridine core can be reduced to form simpler derivatives.

Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Osmium tetroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc group removal.

Major Products Formed:

Oxidation Products: Ketones, aldehydes, and carboxylic acids.

Reduction Products: Amines and alcohols.

Substitution Products: Unprotected amines and other functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry. Key areas of interest include:

Anticancer Properties

Research has indicated that naphthyridine derivatives possess significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells through the activation of caspases and downregulation of anti-apoptotic proteins.

Case Studies:

- Cytotoxicity : Naphthyridine derivatives have shown cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one demonstrated IC50 values ranging from 10.47 to 15.03 μg/mL against HeLa and A549 cell lines.

- In Vivo Studies : In xenograft models, these compounds have been reported to reduce tumor growth by inducing cell cycle arrest and apoptosis .

Neuroprotective Effects

The structure of this compound suggests potential neuroprotective properties. Studies on related compounds have shown that they can inhibit monoamine oxidase (MAO), which is implicated in neurodegenerative diseases such as Alzheimer's.

Mechanism of Action:

Inhibition of MAO leads to increased levels of neurotransmitters like dopamine and serotonin, which can enhance neuronal survival and function .

Case Studies:

Recent investigations into naphthyridine derivatives have identified several as potent MAO B inhibitors with low micromolar potency. For example, a derivative achieved an IC50 value of 1.35 μM, comparable to established MAO B inhibitors .

Synthesis and Research Applications

The tert-butoxycarbonyl (Boc) group is frequently utilized in organic synthesis as a protecting group for amines. This compound's synthesis often involves the addition of the Boc group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide .

Applications in Drug Development

The compound serves as a valuable scaffold for the development of new drugs targeting various diseases:

- Anticancer Agents : Due to its ability to induce apoptosis in cancer cells.

- Neuroprotective Drugs : By acting as MAO inhibitors to potentially treat neurodegenerative diseases.

Summary Table of Applications

| Application Area | Mechanism of Action | Relevant Case Studies |

|---|---|---|

| Anticancer Activity | Induces apoptosis via caspase activation | Cytotoxicity against HeLa and A549 cell lines |

| Neuroprotection | Inhibits monoamine oxidase (MAO) | Potent MAO B inhibitors with IC50 values < 1.5 μM |

| Organic Synthesis | Protecting group for amines in peptide synthesis | Utilization in various synthetic pathways |

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition. The pathways involved can vary widely, but often include signaling cascades and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Naphthyridine Derivatives: Other derivatives of naphthyridine with different substituents.

Boc-Protected Amines: Compounds with similar Boc-protected amino groups.

Hydroxylated Naphthyridines: Naphthyridines with hydroxyl groups at different positions.

Uniqueness: 6-(tert-Butoxycarbonyl)-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid stands out due to its specific combination of functional groups, which allows for diverse chemical transformations and applications. Its stability and reactivity make it a valuable tool in organic synthesis and research.

Biologische Aktivität

6-(tert-Butoxycarbonyl)-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₇N₃O₄

- CAS Number : 264623-57-6

- MDL Number : MFCD04973511

- Hazard Classification : Irritant

The biological activity of this compound is primarily attributed to its interactions with various biological pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect fatty acid synthase (FASN) pathways similar to other carboxylic acid derivatives that target mitochondrial functions and oxidative stress responses .

- Antiviral Activity : Preliminary studies suggest potential antiviral properties. Similar compounds have been documented to exhibit inhibitory effects on HIV replication by targeting viral integrase .

- Antitumor Effects : The compound's structural similarity to known anticancer agents suggests it may possess antitumor properties through the inhibition of Class I PI3-kinase enzymes . This inhibition can disrupt signaling pathways critical for tumor growth and survival.

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological implications of similar compounds:

- Fatty Acid Synthase Inhibition : A study on related compounds demonstrated that inhibiting FASN led to decreased mitochondrial function and increased oxidative stress in cancer cells. This suggests that 6-(tert-butoxycarbonyl)-4-hydroxy derivatives may exert similar effects .

- HIV Integrase Inhibition : Research indicates that compounds with structural similarities can inhibit HIV integrase effectively. This highlights a potential therapeutic application for 6-(tert-butoxycarbonyl)-4-hydroxy derivatives in antiviral treatments .

- Anticancer Mechanisms : Investigations into PI3K inhibitors have shown promising results in reducing tumor growth in various cancer models. The potential for 6-(tert-butoxycarbonyl)-4-hydroxy derivatives to act as selective PI3K inhibitors could provide a basis for novel cancer therapies .

Eigenschaften

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(20)16-5-4-10-9(7-16)11(17)8(6-15-10)12(18)19/h6H,4-5,7H2,1-3H3,(H,15,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNZWJZVGXEINE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)C(=CN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.